Cas no 921998-58-5 (N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a cyclopropanecarboxamide moiety at the 6-position. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as an intermediate or bioactive scaffold. The cyclopropane ring enhances steric and electronic properties, while the tetrahydroquinoline framework may contribute to binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it valuable in structure-activity relationship studies. The compound is typically characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic applications.
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide structure
921998-58-5 structure
Product Name:N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
CAS No:921998-58-5
MF:C15H18N2O2
MW:258.315623760223
CID:6416135
PubChem ID:18571220
Update Time:2025-10-28

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
    • N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDRO-6-QUINOLINYL)-1-CYCLOPROPANECARBOXAMIDE
    • BRD-K39644812-001-01-1
    • 921998-58-5
    • N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide
    • F2266-0041
    • AKOS024633723
    • N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide
    • Cyclopropanecarboxamide, N-(1-ethyl-1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • Inchi: 1S/C15H18N2O2/c1-2-17-13-7-6-12(16-15(19)10-3-4-10)9-11(13)5-8-14(17)18/h6-7,9-10H,2-5,8H2,1H3,(H,16,19)
    • InChI Key: JOGCCDCEOFOYIK-UHFFFAOYSA-N
    • SMILES: C1(C(NC2C=CC3=C(C=2)CCC(=O)N3CC)=O)CC1

Computed Properties

  • Exact Mass: 258.136827821g/mol
  • Monoisotopic Mass: 258.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 49.4Ų

Experimental Properties

  • Density: 1.267±0.06 g/cm3(Predicted)
  • Boiling Point: 576.3±50.0 °C(Predicted)
  • pka: 14.31±0.20(Predicted)

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide Pricemore >>

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Additional information on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Recent Advances in the Study of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS: 921998-58-5)

The compound N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS: 921998-58-5) has garnered significant attention in recent years due to its potential applications in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique tetrahydroquinoline scaffold, has been the subject of numerous studies aimed at exploring its pharmacological properties and therapeutic potential. Recent research has focused on its synthesis, structural modifications, and biological activities, particularly in the context of drug discovery and development.

One of the key areas of interest is the compound's role as a modulator of specific biological targets. Recent studies have demonstrated that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide exhibits promising activity against certain enzymes and receptors implicated in various diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its inhibitory effects on a class of kinases involved in inflammatory pathways, suggesting potential applications in the treatment of autoimmune disorders. The study utilized advanced computational modeling and in vitro assays to elucidate the compound's binding mode and structure-activity relationships.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential as a scaffold for the development of novel anticancer agents. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of several derivatives of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide, with some showing selective cytotoxicity against cancer cell lines. The researchers employed high-throughput screening and molecular docking techniques to identify the most promising candidates for further development. These findings underscore the versatility of this compound as a starting point for the design of new therapeutic agents.

Another notable advancement is the optimization of the synthetic route for N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide. A recent publication in Organic Process Research & Development detailed a more efficient and scalable synthesis method, which could facilitate its broader use in research and potential clinical applications. The improved protocol reduces the number of steps and increases overall yield, addressing previous challenges associated with its production. This development is particularly significant for researchers seeking to explore the compound's properties on a larger scale.

Despite these promising findings, challenges remain in fully understanding the pharmacokinetic and pharmacodynamic profiles of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide. Recent preclinical studies have begun to address these gaps, with a focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest that the compound exhibits favorable bioavailability and metabolic stability, but further studies are needed to confirm these observations and assess potential toxicity. These efforts are critical for advancing the compound toward clinical trials.

In conclusion, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide (CAS: 921998-58-5) represents a promising candidate in the field of chemical biology and medicinal chemistry. Recent research has shed light on its diverse biological activities, synthetic accessibility, and potential therapeutic applications. As studies continue to explore its mechanisms of action and optimize its properties, this compound may pave the way for the development of new drugs targeting a range of diseases. Future research should focus on further elucidating its biological targets, improving its selectivity and potency, and advancing it through the drug development pipeline.

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